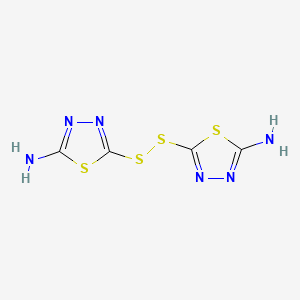

1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-

描述

Significance of Thiadiazole Scaffolds in Chemical Research

The 1,3,4-thiadiazole (B1197879) nucleus is a five-membered aromatic ring containing one sulfur atom and two nitrogen atoms. This heterocyclic motif is a versatile pharmacophore that has garnered considerable attention from medicinal chemists. nih.govresearchgate.net Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govgoogle.com The stability of the thiadiazole ring in vivo, coupled with its ability to participate in various biological interactions, makes it a valuable component in the design of novel therapeutic agents. eprajournals.comresearchgate.net

Thiadiazole exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. nih.gov Among these, the 1,3,4-isomer is the most extensively studied due to its prominent therapeutic activities. researchgate.net The 1,3,4-thiadiazole ring is characterized by its aromaticity, which contributes to its stability. eprajournals.com It is a weak base and is relatively stable in acidic conditions but can undergo ring cleavage in the presence of a base. The ring is also electron-deficient, making it susceptible to nucleophilic attack, a feature that is often exploited in the synthesis of its derivatives. nih.gov

The presence of a 2-amino group on the 1,3,4-thiadiazole ring is a key structural feature that often enhances the biological activity of these compounds. researchgate.netnih.govencyclopedia.pub This amino group can act as a hydrogen bond donor, facilitating interactions with biological targets such as enzymes and receptors. mdpi.com Furthermore, the reactivity of the amino group allows for a wide range of chemical modifications, making the 2-amino-1,3,4-thiadiazole (B1665364) moiety a valuable scaffold for the development of new pharmacologically active molecules. researchgate.netencyclopedia.pub Derivatives bearing this functionality have shown promise as antimicrobial, antiviral, and anticancer agents. nih.govnih.govresearchgate.net

Disulfide bonds (-S-S-) are crucial covalent linkages found in many biologically important molecules, most notably in peptides and proteins where they play a critical role in determining three-dimensional structure and stability. researchgate.net In synthetic organic chemistry, the formation of a disulfide bond from two thiol (-SH) groups is a common and often straightforward oxidative coupling reaction. Disulfide linkages can also be designed into molecules to create dimers or to introduce specific structural constraints.

Structural Classification of 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- within Dithiobis-Thiadiazole Systems

1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- belongs to the class of dithiobis-thiadiazole compounds. These are molecules that contain two thiadiazole rings linked by a disulfide bridge. Within this class, compounds can be further categorized based on the substitution pattern on the thiadiazole rings. The subject compound is specifically a 2-amino-substituted dithiobis-1,3,4-thiadiazole. The disulfide linkage connects the C5 positions of the two thiadiazole rings. The synthesis of such symmetrical bis-thiadiazoles can be achieved through the oxidation of the corresponding mercapto-thiadiazole precursor. mdpi.comosi.lv

Current Research Landscape and Potential Academic Contributions of Dithiobis-Thiadiazole Amine Compounds

Recent research has demonstrated the successful synthesis of 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- through the electrochemical oxidation of 2-amino-5-mercapto-1,3,4-thiadiazole. nih.gov This electro-organic synthesis method is presented as a facile and cost-effective way to form the S-S bond. nih.gov Another study confirms the synthesis of this disulfide compound via oxidation with hydrogen peroxide. mdpi.com

While extensive biological testing of this specific compound is not yet widely reported, an in silico study has been conducted to analyze its potential biological activity. nih.gov The broader family of 2-amino-1,3,4-thiadiazole derivatives continues to be a major focus of medicinal chemistry research, with numerous reports on their synthesis and evaluation for various therapeutic applications. nih.govresearchgate.netnih.govencyclopedia.pubnih.gov The dimerization of a 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) has also been reported, indicating an academic interest in the formation of such dimeric structures. researchgate.net

The potential academic contributions of 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- lie in its potential as a novel scaffold for drug discovery. The combination of two biologically active 2-amino-1,3,4-thiadiazole moieties through a disulfide linkage could lead to compounds with unique pharmacological profiles, potentially exhibiting enhanced or novel activities compared to their monomeric counterparts. Further research into the synthesis of a broader range of dithiobis-thiadiazole amines and comprehensive evaluation of their biological properties are warranted.

Structure

3D Structure

属性

IUPAC Name |

5-[(5-amino-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6S4/c5-1-7-9-3(11-1)13-14-4-10-8-2(6)12-4/h(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZMRQPVVFJNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)SSC2=NN=C(S2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190487 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36999-88-9 | |

| Record name | 5,5′-Dithiobis[1,3,4-thiadiazol-2-amine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36999-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036999889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for Dithiobis Thiadiazole Amine Derivatives

General Synthetic Strategies for 2-Amino-1,3,4-Thiadiazoles

The construction of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a well-established area of heterocyclic chemistry, with several reliable methods available.

One of the most common and direct routes to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) or its derivatives. tandfonline.comsbq.org.br This approach typically uses a reagent that provides the fifth carbon atom of the heterocyclic ring.

The reaction of thiosemicarbazide with carboxylic acids in the presence of a strong dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) is a standard method. bu.edu.egnih.govjocpr.com The mechanism begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carboxylic acid's carbonyl carbon, followed by intramolecular cyclization and dehydration to yield the thiadiazole ring. sbq.org.br A one-pot method has been developed using polyphosphate ester (PPE) as a mild additive for the reaction between thiosemicarbazide and carboxylic acids, avoiding more toxic reagents like POCl₃. nih.govnih.govencyclopedia.pub

For the specific synthesis of the precursor needed for the title compound, 2-amino-5-mercapto-1,3,4-thiadiazole, thiosemicarbazide is reacted with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521). connectjournals.com This reaction provides both the C5 carbon and the exocyclic sulfur atom in a single step.

Table 1: Cyclocondensation of Thiosemicarbazides

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Thiosemicarbazide + Carboxylic Acid | Conc. H₂SO₄ or POCl₃ | 2-Amino-5-substituted-1,3,4-thiadiazole | jocpr.com |

| Thiosemicarbazide + Carboxylic Acid | Polyphosphoric Acid (PPA) | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

| Thiosemicarbazide + Carboxylic Acid | Polyphosphate Ester (PPE), Chloroform | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

| Thiosemicarbazide + Carbon Disulfide | KOH or NaOH, Ethanol (B145695) | 2-Amino-5-mercapto-1,3,4-thiadiazole | connectjournals.com |

| Thiosemicarbazide + Aldehydes | I₂, K₂CO₃, 1,4-Dioxane | 2-Amino-5-substituted-1,3,4-thiadiazole | sbq.org.bracs.orgorganic-chemistry.org |

Another versatile method starts with acylhydrazines (also known as acid hydrazides). These intermediates can be cyclized using various sulfur-containing reagents to form the 1,3,4-thiadiazole (B1197879) ring. A common approach involves reacting the acylhydrazine with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide, to form a potassium salt, which upon acidification, cyclizes to a 5-substituted-1,3,4-thiadiazole-2-thiol. stackexchange.com

Alternatively, acylhydrazines can be converted to 1-acylthiosemicarbazides by reacting them with ammonium (B1175870) thiocyanate. researchgate.net These intermediates can then be cyclized under acidic conditions (e.g., with concentrated sulfuric acid) to yield 2-amino-5-substituted-1,3,4-thiadiazoles. researchgate.net More recent methods describe the direct coupling of acylhydrazines with primary nitroalkanes using elemental sulfur and sodium sulfide (B99878) to produce multi-functionalized 1,3,4-thiadiazoles in excellent yields. nih.govwisdomlib.org Thionating agents like thiophosgene (B130339) can also be used to convert thiohydrazides into 1,3,4-thiadiazole-2-thiones. connectjournals.com

Table 2: Acylhydrazine-Based Thiadiazole Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Acylhydrazine + Carbon Disulfide | KOH, Ethanol, then Acid | 5-Substituted-1,3,4-thiadiazole-2-thiol | stackexchange.com |

| Acylhydrazine + Ammonium Thiocyanate | Heat, then H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazole | researchgate.net |

| Acylhydrazine + Nitroalkanes | S₈, Na₂S | Multi-functionalized 1,3,4-thiadiazoles | nih.govwisdomlib.org |

| Thiohydrazide + Thiophosgene | - | 1,3,4-Thiadiazole-2-thione derivative | connectjournals.com |

The conversion of a 1,3,4-oxadiazole (B1194373) ring into a 1,3,4-thiadiazole provides an alternative synthetic route. This transformation involves the replacement of the ring's oxygen atom with a sulfur atom. A convenient and effective method for this conversion is the use of thiourea (B124793) as the thionating agent. tandfonline.comresearchgate.net The reaction is typically carried out by heating the 2,5-disubstituted-1,3,4-oxadiazole with thiourea in a solvent like tetrahydrofuran (B95107) (THF) in a sealed tube. tandfonline.com The proposed mechanism involves the initial attack of the sulfur atom of thiourea on the oxadiazole ring, leading to a ring-opening and subsequent recyclization with the elimination of a urea (B33335) molecule to form the more stable thiadiazole ring. tandfonline.comresearchgate.net Other traditional thionating agents, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, can also accomplish this transformation. tandfonline.comorganic-chemistry.org

Table 3: Conversion of 1,3,4-Oxadiazoles to 1,3,4-Thiadiazoles

| Substrate | Thionating Agent | Conditions | Product | Reference |

| 2,5-Diaryl-1,3,4-oxadiazole | Thiourea | THF, Sealed tube, 10-15 hr | 2,5-Diaryl-1,3,4-thiadiazole | tandfonline.com |

| 1,3,4-Oxadiazole derivative | Phosphorus Pentasulfide (P₂S₅) | Reflux | 1,3,4-Thiadiazole derivative | tandfonline.com |

| N,N'-Acylhydrazine | Fluorous Lawesson's Reagent | - | 1,3,4-Thiadiazole derivative | organic-chemistry.org |

Formation of Disulfide Bonds in Heterocyclic Systems

Once the 2-amino-5-mercapto-1,3,4-thiadiazole precursor is obtained, the final step is the formation of the disulfide bond to yield the dimeric target molecule. This is achieved through the oxidation of the thiol (-SH) groups of two precursor molecules.

The oxidation of thiols to their corresponding disulfides is a fundamental transformation in organic chemistry. libretexts.org This process, known as oxidative dimerization or homocoupling, involves the removal of a hydrogen atom from each of two thiol groups and the formation of a sulfur-sulfur covalent bond. researchgate.netchimicatechnoacta.ru

A wide array of oxidizing agents can be employed for this purpose. Common laboratory oxidants include hydrogen peroxide (H₂O₂), molecular iodine (I₂), and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The reaction can also be achieved using atmospheric oxygen, often in the presence of a catalyst. organic-chemistry.org Studies have shown the effective dimerization of various thiols, including alkyl, aryl, and heterocyclic thiols, using different catalytic systems. researchgate.net For instance, cation-exchanged montmorillonite (B579905) clays (B1170129) have been demonstrated as efficient catalysts for the oxidative dimerization of thiophenol and other thiols. researchgate.net Carbon nanotubes have also been shown to facilitate the redox reaction leading to disulfide bond formation from various thiols, including cysteine and glutathione. rsc.org

A critical aspect of disulfide synthesis is controlling the oxidation to prevent the formation of over-oxidized products such as sulfinic acids (RSO₂H) or sulfonic acids (RSO₃H). organic-chemistry.orgnih.gov Therefore, mild and selective reaction conditions are highly preferred.

The choice of oxidant and reaction conditions is crucial for achieving high yields of the desired disulfide. Mild oxidants are often used to selectively target the thiol group without affecting other functionalities in the molecule. For example, reacting thiols with hydrogen peroxide in the presence of a catalytic amount of iodide ion is an effective method for selective oxidation to disulfides. organic-chemistry.org Riboflavin-derived organocatalysts in combination with molecular iodine can also promote the aerobic oxidation of thiols under metal-free, mild conditions. organic-chemistry.org Electrochemical methods offer another level of control, where the oxidative coupling of thiols can be managed by controlling the electrical potential, often in the presence of a redox mediator. researchgate.netnih.gov The interconversion between the reduced thiol form and the oxidized disulfide form is a key redox process in many biological systems, often mediated by molecules like glutathione. libretexts.org

Table 4: Methods for Controlled Oxidation of Thiols to Disulfides

| Thiol Type | Reagent/Catalyst | Conditions | Key Feature | Reference |

| Various thiols | H₂O₂ / Iodide ion (cat.) | - | Selective oxidation | organic-chemistry.org |

| Various thiols | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Solvent-free or solution | Mild and efficient | organic-chemistry.org |

| Various thiols | Dichlorodioxomolybdenum(VI) (cat.) / DMSO | Mild conditions | Selective and quantitative conversion | organic-chemistry.org |

| Various thiols | Riboflavin-derived organocatalyst / I₂ | Aerobic, Room temp. | Green, metal-free biomimetic system | organic-chemistry.org |

| Aromatic/Aliphatic Thiols | Electrochemical Oxidation | Undivided cell, Platinum electrodes | Controlled cross-coupling | nih.gov |

Specific Synthetic Approaches for 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- and Analogous Structures

The formation of the dithiobis linkage between two 5-amino-1,3,4-thiadiazole units is typically achieved through the oxidation of the corresponding mercapto precursor. This can be accomplished via direct dimerization or through various coupling reactions.

The most direct route to synthesizing 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- involves the oxidative dimerization of its monomeric precursor, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). This process relies on the oxidation of the thiol (-SH) groups on two separate AMT molecules to form a disulfide (S-S) bond.

Electrochemical methods have proven effective for this transformation. Studies on the electrochemical behavior of AMT reveal that it can be oxidized to form a disulfide-linked dimer. nih.gov This process follows an "electron transfer + chemical reaction" (EC) mechanism, where the initial electrochemical oxidation of the thiol group generates a reactive intermediate that rapidly dimerizes. nih.gov Constant current electrolysis represents a facile and cost-effective method for achieving this S-S bond formation. nih.gov

Beyond electrochemical techniques, chemical oxidizing agents are widely employed for the dimerization of thiols. While specific examples for AMT dimerization are detailed in dedicated studies, general methods for converting thiols to disulfides are applicable. These methods are often selected based on their mildness and selectivity to avoid over-oxidation or side reactions with the amine group on the thiadiazole ring.

Table 1: Common Oxidizing Agents for Thiol Dimerization

| Oxidizing Agent/System | Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Catalytic amount of iodide ion or iodine | Effective for converting thiols to disulfides. organic-chemistry.org |

| Dimethyl Sulfoxide (DMSO) | Catalyzed by dichlorodioxomolybdenum(VI) | Provides selective and quantitative conversion under mild conditions. organic-chemistry.org |

| Air/Oxygen | Biomimetic flavin catalyst | A green chemistry approach that uses air as the oxidant. organic-chemistry.org |

Coupling reactions provide an alternative and sometimes more controlled approach to forming the disulfide bridge. These methods can involve a two-step process where the thiol is first "activated" before being coupled with a second thiol molecule.

One such strategy involves the reaction of a thiol with 1-chlorobenzotriazole (B28376) (BtCl). This reaction forms a benzotriazolated thiol (RSBt) intermediate, which is stable enough to be isolated but reactive enough to readily couple with another thiol to form the desired disulfide. organic-chemistry.org This method avoids the need for harsh oxidizing agents and can be performed in a one-pot sequence. organic-chemistry.org

Another approach utilizes palladium or copper catalysts to facilitate C-S cross-coupling reactions. researchgate.net While often used to link thiols to aryl halides, these catalytic systems can be adapted for S-S bond formation. For instance, microwave-assisted, copper(I)-catalyzed coupling reactions have been used to synthesize related sulfur-bridged heterocyclic compounds efficiently. researchgate.net These methods offer the advantage of high yields and short reaction times.

Furthermore, specialized cross-linking reagents can be designed to create disulfide bridges. These reagents, often featuring groups like thioimidates, allow for controlled coupling reactions with thiol-containing molecules, a technique frequently used in bioconjugation to create stable disulfide links. nih.gov

Methodologies for Isolation and Purification of Synthesized Dithiobis-Thiadiazoles

The successful synthesis of 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- and its derivatives is contingent upon effective isolation and purification. The choice of method depends on the physical properties of the product, such as its solubility and crystallinity, and the nature of the impurities present.

A common first step in isolation is precipitation and filtration . After the reaction is complete, the desired product may precipitate out of the reaction mixture, especially upon cooling. The solid product is then collected by filtration, often under suction, and washed with a suitable solvent (e.g., water, ethanol, or diethyl ether) to remove residual reactants and soluble impurities. nih.govgoogle.com

Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor. jmchemsci.comeprajournals.com A mixture of solvents, such as ethanol-water, is sometimes used to achieve the desired solubility profile. eprajournals.com

For non-crystalline products or when recrystallization is ineffective, column chromatography is the method of choice. nih.gov In this technique, the crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or solvent mixture (the mobile phase) is used to elute the components at different rates, allowing for their separation. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) , which is also used to check the completion of the initial reaction. nih.govjmchemsci.com

Following purification, an aqueous workup may be performed. This involves dissolving or suspending the product in an organic solvent (like ethyl acetate) and washing it sequentially with aqueous solutions, such as sodium bicarbonate (to remove acidic impurities) and brine (to remove water-soluble components), before drying the organic phase with an anhydrous salt like sodium sulfate. nih.gov The final step is the removal of the solvent under reduced pressure to yield the purified solid product. nih.gov

Table 2: Summary of Purification Techniques

| Technique | Purpose | Common Solvents/Reagents |

|---|---|---|

| Filtration | Isolate a solid product from a liquid. | Water, Ethanol, Diethyl Ether nih.govgoogle.com |

| Recrystallization | Purify a solid compound based on solubility differences. | Ethanol, Ethanol/Water jmchemsci.comeprajournals.com |

| Column Chromatography | Separate components of a mixture based on polarity. | Ethyl Acetate/Petroleum Ether, Silica Gel nih.gov |

| Aqueous Workup | Remove water-soluble and acidic/basic impurities. | Ethyl Acetate, Sodium Bicarbonate, Brine nih.gov |

Theoretical and Computational Investigations of Dithiobis Thiadiazole Amine Systems

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in determining the intrinsic properties of molecules. For the dithiobis-thiadiazole amine system, these calculations can reveal the preferred three-dimensional structure, the distribution of electrons, and the energy landscape of different conformations.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. ekb.eg For derivatives of 2-amino-1,3,4-thiadiazole (B1665364), DFT calculations, particularly using the B3LYP functional, are employed to determine the most stable molecular geometry through a process called optimization. ekb.egnih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. Studies on related thiadiazoles show that the 1,3,4-thiadiazole (B1197879) ring itself is planar. nih.gov The geometric parameters calculated via DFT, such as bond lengths and angles, are generally in good agreement with experimental data. nih.gov

For 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-, geometric optimization would be crucial to understand the spatial orientation of the two thiadiazole rings relative to each other, which is governed by the dihedral angles of the central disulfide (S-S) bond.

Vibrational frequency analysis is another key application of DFT. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. Theoretical vibrational wavenumbers are often scaled using specific factors to improve agreement with experimental results. researchgate.net This analysis helps in the complete assignment of the experimental spectra, confirming the molecular structure. researchgate.net

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-S (in ring) | Carbon-Sulfur bond length | ~1.72 - 1.76 |

| C=N (in ring) | Carbon-Nitrogen double bond length | ~1.30 - 1.32 |

| N-N (in ring) | Nitrogen-Nitrogen bond length | ~1.38 |

| C-N (amino) | Carbon-exocyclic Amino Nitrogen bond length | ~1.36 |

| S-C-N (angle) | Sulfur-Carbon-Nitrogen bond angle | ~114 - 115 |

| C-N-N (angle) | Carbon-Nitrogen-Nitrogen bond angle | ~111 - 112 |

Ab initio (from first principles) methods, such as Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), are used for high-level electronic structure calculations without reliance on empirical parameters. nih.govresearchgate.net These methods have been applied to 2-amino-1,3,4-thiadiazole to investigate fundamental aspects like tautomerism—the equilibrium between the amino and imino forms. researchgate.netresearchgate.net Such calculations have shown that the amino form is significantly more stable, with a high energy barrier for conversion to the imine form under normal conditions. researchgate.netresearchgate.net

For the dithiobis-thiadiazole amine system, ab initio calculations would provide a robust benchmark for its electronic properties and the energetic differences between various conformers, complementing the findings from DFT studies. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. scielo.br The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. scielo.braimspress.com

In studies of thiadiazole derivatives, HOMO-LUMO analysis reveals how substituents affect the electronic properties and reactivity of the molecule. scielo.br For 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-, this analysis would be particularly insightful for understanding the electronic communication between the two heterocyclic rings through the disulfide bridge. The distribution of HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attacks. researchgate.net From the HOMO and LUMO energy values, other global reactivity descriptors like chemical hardness and electronegativity can also be derived. scielo.br

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap ΔE (eV) | Reference |

|---|---|---|---|---|

| Substituted 1,3,4-Thiadiazol-2-amine | - | - | ~3.15 - 3.83 | scielo.br |

| Bis-1,3,4-thiadiazole derivative | - | - | ~7 | researchgate.net |

| Temozolomide (for comparison) | -6.79 | -1.42 | 5.37 | aimspress.com |

Molecular Dynamics Simulations for Conformational Dynamics and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique is invaluable for exploring the conformational dynamics and flexibility of a molecule, which are difficult to capture with static, energy-minimization methods. nih.gov For 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-, the central S-S bond allows for significant rotational freedom, leading to a wide range of possible conformations.

MD simulations can model the behavior of the molecule in a simulated environment, such as in a solvent, providing a realistic view of its dynamic nature. nih.gov By tracking the trajectory of atoms over time, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates. This information is critical for understanding how the molecule might interact with other molecules or biological targets. ut.ac.ir

Solvent Effects on Molecular Properties and Reactivity Using Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, are efficient computational tools for studying these effects. nih.gov These models simulate the solvent as a continuous medium with a defined dielectric constant, avoiding the high computational cost of explicitly representing individual solvent molecules.

These methods have been used to study how solvents like water, DMSO, or THF affect the tautomeric equilibrium and conformational preferences of 2-amino-1,3,4-thiadiazole derivatives. nih.gov For 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-, applying continuum solvation models would help predict its solubility, stability, and reactivity in different chemical environments, which is essential for both synthetic chemistry and potential applications. nih.gov

Computational Approaches for Deriving Structure-Property Relationships (SPR)

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) studies aim to find a mathematical correlation between the structural features of a molecule and its physicochemical properties or biological activity. doi.orgmdpi.com These approaches use computationally derived descriptors (e.g., electronic, geometric, topological) to build predictive models. doi.org

For a molecule like 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-, a QSPR study could be designed to predict properties such as its electronic behavior or stability. By calculating a wide range of molecular descriptors for the dithiobis compound and its hypothetical derivatives, it would be possible to build a model that links specific structural modifications to changes in a desired property. doi.org This computational approach is a valuable tool for rational molecular design, allowing for the in-silico screening of compounds and the prediction of their properties before undertaking experimental synthesis. mdpi.com

Advanced Applications in Materials Science and Coordination Chemistry

Coordination Chemistry of Thiadiazole-Based Ligands with Disulfide Moieties

The rich coordination chemistry of thiadiazole derivatives is well-documented, with the disulfide-containing variants offering unique possibilities for creating mono- or polynuclear metal complexes. These ligands can coordinate to metal ions through various donor atoms, leading to diverse structural and functional properties.

The synthesis of metal complexes with thiadiazole-based ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. For instance, a common method involves mixing a solution of the ligand in an organic solvent like ethanol (B145695) or DMF with an ethanolic solution of the corresponding metal nitrate (B79036) or chloride salt. The mixture is often refluxed for several hours, after which the resulting solid complex is isolated by filtration.

The characterization of these newly formed complexes relies heavily on a suite of spectroscopic techniques to confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying which donor atoms of the ligand are involved in bonding. The coordination of the amino group is typically confirmed by a shift in the N-H stretching vibrations. Similarly, shifts in the C=N stretching frequency can indicate the involvement of a ring nitrogen atom in complex formation. jmchemsci.commdpi.com The appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. jmchemsci.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) as well as d-d transitions and ligand-to-metal charge transfer (LMCT) bands. mdpi.comnih.gov These bands are often shifted compared to the free ligand, and the position of the d-d transitions can help in assigning the coordination geometry (e.g., octahedral or tetrahedral). mdpi.com

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of protons near the coordination sites are affected upon complexation with a metal ion. nih.gov

| Technique | Typical Observation for Thiadiazole Complexation | Inferred Information |

|---|---|---|

| FT-IR | Shift in ν(N-H) and ν(C=N) bands; Appearance of new ν(M-N) and ν(M-S) bands. jmchemsci.commdpi.com | Coordination via amino and/or ring nitrogen/sulfur atoms. |

| UV-Vis | Shifted intra-ligand bands; Appearance of d-d transition and charge-transfer bands. mdpi.comnih.gov | Confirmation of coordination and elucidation of electronic structure and geometry. |

| Molar Conductance | Low values in DMF or DMSO suggest non-electrolytic nature. jmchemsci.commdpi.com | Indicates that anions (e.g., Cl⁻) are part of the coordination sphere. |

| Magnetic Susceptibility | Measurement of magnetic moment helps determine the geometry and spin state of the metal ion. | Distinguishes between geometries like octahedral and square planar. mdpi.com |

The 1,3,4-thiadiazole (B1197879) moiety offers multiple potential coordination sites, including the two ring nitrogen atoms, the ring sulfur atom, and the exocyclic amino group. In complexes involving 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the ligand often acts as a bidentate chelate, coordinating to the metal ion through the exocyclic amino nitrogen and the adjacent ring nitrogen (at position N-3). mdpi.comnih.gov This forms a stable five-membered chelate ring.

The disulfide bridge in 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- adds another layer of complexity, allowing the ligand to bridge two or more metal centers, potentially leading to the formation of coordination polymers. nih.gov The specific binding mode and resulting coordination geometry depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. Common geometries observed for transition metal complexes with related thiadiazole ligands include octahedral, tetrahedral, and square planar. jmchemsci.commdpi.comnih.gov For example, studies on 2,5-diamino-1,3,4-thiadiazole (B1295027) have shown that it can act as a neutral tridentate ligand, coordinating through both amino nitrogens and a ring sulfur atom to form octahedral complexes with metals like Co(II), Ni(II), and Cu(II). mdpi.com

The development of efficient and robust catalysts for water oxidation is a critical goal in the field of renewable energy, as it is a key step in producing hydrogen fuel from water. electrochemsci.org Transition metal complexes, particularly those with first-row metals like copper, cobalt, and nickel, are attractive candidates for this purpose due to their low cost and abundance. electrochemsci.org

While specific studies on the electrocatalytic water oxidation activity of complexes derived from 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- are not widely reported, related molecular copper and ruthenium complexes have demonstrated significant catalytic activity. nih.govacs.org The general mechanism involves the metal center cycling through higher oxidation states to form a metal-oxo species, which then reacts with water in a nucleophilic attack to form the crucial O-O bond. nih.gov The ligand plays a vital role in this process by stabilizing the high-valent metal species and tuning the redox potentials. nih.gov The presence of redox-active ligands can facilitate the multi-electron transfer required for the oxidation of water to oxygen. nih.gov Given the ability of thiadiazole ligands to coordinate with various transition metals, their complexes represent a promising area of research for designing new molecular electrocatalysts for water oxidation. electrochemsci.org

Contributions to Materials Science Applications

Beyond coordination chemistry, the compound and its close derivatives are significant in materials science, primarily for surface protection applications such as corrosion inhibition and lubrication.

Thiadiazole derivatives are highly effective corrosion inhibitors for various metals and alloys, including copper and steel, in aggressive environments like acidic solutions. jmchemsci.comresearchgate.net The inhibitory action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net

The high efficiency of thiadiazoles is attributed to the multiple adsorption centers in the molecule. The nitrogen and sulfur heteroatoms, as well as the exocyclic amine group, possess lone pairs of electrons that can readily coordinate with the vacant d-orbitals of the metal atoms on the surface. rsc.org This process, known as chemisorption, leads to the formation of a stable, complex-like film on the surface. researchgate.net This film acts as a barrier, impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. researchgate.net The disulfide bridge can further enhance this protective layer by enabling cross-linking or polymerization on the surface, creating a more robust and durable film.

In the field of tribology, certain thiadiazole derivatives are renowned for their performance as extreme pressure (EP) additives in lubricating oils and greases. epo.orglube-media.com While much of the commercial application focuses on the thiol analogue, 5,5'-dithiobis(1,3,4-thiadiazole-2-thiol), the functional principle is based on the sulfur-rich thiadiazole disulfide structure. epo.orggoogle.com

Extreme pressure conditions occur when high loads and temperatures cause the lubricant film to break down, leading to direct metal-to-metal contact, which can result in surface scoring and catastrophic welding of parts. epo.org EP additives work by reacting with the metal surfaces at these localized high temperatures to form a protective, low-shear-strength film. The high sulfur content of the thiadiazole disulfide additives is key to this function. epo.orglube-media.com This film, often composed of metal sulfides, prevents direct metal contact and seizure, allowing the machinery to operate under severe conditions. doi.org The addition of as little as 0.1% to 10% of these compounds can dramatically improve the load-carrying capacity of a lubricant. google.com

| Grease Formulation | Weld Point (kgf) | Load Wear Index (kgf) |

|---|---|---|

| Base Grease | 160 | 30 |

| Base Grease + 3.0% DMTD Dimer* | 400 | 67 |

*Data modeled from findings on 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) derivatives. lube-media.com The weld point is the lowest load at which the rotating steel ball seizes and welds to the stationary balls, indicating lubricant failure. A higher value signifies better EP performance. The Load Wear Index (LWI) is a measure of a lubricant's ability to prevent wear under applied loads. scispace.com

Potential in Other Advanced Material Domains

The unique structural and chemical properties of 1,3,4-thiadiazole derivatives, particularly those containing reactive functional groups and disulfide linkages, have opened avenues for their application in specialized fields beyond coordination chemistry and polymer science. Notably, the potential of "1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-" and its related compounds has been explored in the development of dyes and photographic materials, leveraging the inherent reactivity of the thiadiazole ring and the disulfide bond.

Dyes

The 2-amino-1,3,4-thiadiazole moiety is a well-established building block in the synthesis of azo dyes. These dyes are of significant commercial interest due to their bright, intense colors and good fastness properties, especially on synthetic fibers like polyester (B1180765). The synthesis typically involves the diazotization of the amino group on the thiadiazole ring, followed by coupling with various aromatic compounds such as anilines, phenols, and naphthols. scispace.comrsc.orgmdpi.com The resulting azo dyes exhibit a wide range of colors from yellow and orange to red and blue. rsc.org

While the direct use of "1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-" as a primary precursor in large-scale dye synthesis is not extensively documented in publicly available research, its structural relationship to the monomeric 2-amino-1,3,4-thiadiazole suggests its potential as a specialty dye intermediate. The disulfide bond in the dimeric structure could potentially be cleaved under specific reaction conditions to yield the reactive monomeric species in situ, which would then participate in the diazotization and coupling reactions. Alternatively, the entire dimeric structure could be incorporated into a larger dye molecule, potentially leading to dyes with unique chromophoric systems and properties.

Research has demonstrated the synthesis of novel azo dyes based on thiadiazole structures with donor-acceptor-π-acceptor-donor architectures for applications in dye-sensitized solar cells. ekb.eg In one study, azo dyes were synthesized from 2-amino-1,3,4-thiadiazole-2-thiol and applied to polyester fibers, showing good to excellent fastness properties. scispace.com The absorption maxima of these dyes were found to be dependent on the substituents in both the diazo and coupling components, ranging from 351 to 777 nm. scispace.com

Table 1: Examples of Azo Dyes Derived from 2-Amino-1,3,4-Thiadiazole Precursors

| Diazo Component | Coupling Component | Resulting Dye Color/Properties | Reference |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | Aniline, N,N-dimethylaniline, Phenol | Various shades, high yields | mdpi.com |

| 2-Amino-1,3,4-thiadiazole-2-thiol | 3-Aminopyrazole | Reddish-brown, good fastness on polyester | scispace.com |

| 5-Derivatives of 2-amino-1,3,4-thiadiazoles | N,N-dialkyl anilines | Varied optical and thermal properties | rsc.org |

| 2-amino-1,3,4-thiadiazol-5-thiol | Substituted phenols, β-naphthol | Azo dyes with potential for altered bioavailability of drugs | researchgate.net |

Photographic Materials

The application of thiadiazole derivatives, particularly those with dithio- linkages, has been noted in the field of photographic materials. A key patent by Eastman Kodak describes the use of a closely related compound, 5,5'-dithiobis(1,3,4-thiadiazole-2-thiol), also known as Bis-DMTD, in photographic silver halide materials. This compound and its derivatives can function as photographically active groups that are released during the development process.

In photographic emulsions, such compounds can act as development inhibitors or accelerators, bleach inhibitors, or agents that modify the dye formation process, thereby controlling the final image's tone and quality. google.com The disulfide bond is crucial in these applications, as its cleavage can release the photographically active monomeric thiol compounds in an imagewise fashion. This controlled release allows for fine-tuning of the photographic response.

The general principle involves incorporating the dithiobis-thiadiazole compound into the photographic element. During processing, as a function of the development of the silver halide, the compound can be cleaved to release a photographically active species. This released species can then influence the surrounding chemistry of the emulsion layer. For instance, if the released fragment is a development inhibitor, it can restrain the development in its vicinity, leading to sharper images with improved edge effects.

While the patent literature primarily focuses on the thiol variant, the structural similarity to "1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-" suggests that it could potentially be employed in similar capacities. The amino group could modify the reactivity and solubility of the compound, offering a different profile of photographic activity upon release.

Table 2: Key Compounds and Their Roles in Photographic Materials

| Compound Name | CAS Number | Role in Photographic Materials | Reference |

| 5,5'-dithiobis(1,3,4-thiadiazole-2(3H)-thione) | 72676-55-2 | Component in photographic silver halide materials, potential release of photographically active groups. | nih.gov |

| 1-(3-pyridyl)-1H-tetrazole-5-thiol | Not specified in result | Used in the synthesis of release compounds for photographic elements. | google.com |

Mechanistic Studies of Biological Activities at the Molecular Level

Mechanisms of Antimicrobial Action of Thiadiazole Derivatives

Although the precise antimicrobial mechanisms of 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- have not been documented, the 1,3,4-thiadiazole (B1197879) scaffold is a well-established pharmacophore in the development of antimicrobial agents. Research into various derivatives of this scaffold points towards several modes of action at the molecular level.

A primary mechanism by which 1,3,4-thiadiazole derivatives are thought to exert their antimicrobial effects is through the inhibition of essential microbial enzymes. For instance, certain thiadiazole compounds have been shown to target 14-α-sterol demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. In the bacterial realm, key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV, have been identified as potential targets for thiadiazole-based inhibitors.

Beyond direct enzyme inhibition, 1,3,4-thiadiazole derivatives can disrupt broader cellular processes within microorganisms. While specific data for 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- is lacking, related compounds have been shown to interfere with biofilm formation, a crucial virulence factor that protects bacteria from antimicrobial agents and host immune responses. The ability of the thiadiazole ring to chelate metal ions is another potential mechanism, as this can deprive microbial enzymes of essential cofactors, thereby inhibiting various metabolic pathways.

The induction of oxidative stress is another proposed antimicrobial mechanism for some 1,3,4-thiadiazole derivatives. These compounds can promote the generation of reactive oxygen species (ROS) within microbial cells, leading to widespread damage to cellular components such as lipids and proteins. Furthermore, some thiadiazole compounds have been observed to interact directly with microbial DNA, potentially through intercalation or binding to the DNA grooves, which can impede DNA replication and transcription processes. The modulation of intracellular signaling pathways represents another plausible, though less studied, mechanism of action.

Exploration of Antioxidant Mechanisms and Radical Scavenging Properties

Direct experimental evidence for the antioxidant properties of 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- is not currently available. However, the 1,3,4-thiadiazole nucleus is a common feature in molecules designed for their antioxidant potential. The antioxidant activity of these derivatives is generally linked to their capacity to donate a hydrogen atom or an electron to neutralize free radicals. The presence of substituents such as thiol (-SH) or amine (-NH2) groups on the thiadiazole ring is known to enhance radical scavenging capabilities. For example, studies on 5-substituted-1,3,4-thiadiazole-2-thiols have demonstrated significant antioxidant activity in various assays.

Table 1: Antioxidant Activity of Representative 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Assay | Activity (IC₅₀) |

| Thiazolidinone derivative (TZD 5) | DPPH | 27.50 µM |

| Thiazolidinone derivative (TZD 3) | DPPH | 28.00 µM |

| Ascorbic Acid (Standard) | DPPH | 29.2 µM |

This table is based on data from references.

Mechanistic Insights into Carbonic Anhydrase Inhibition by Related Thiadiazole Structures

While there are no specific reports on 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- as a carbonic anhydrase inhibitor, the 1,3,4-thiadiazole scaffold is famously present in well-established carbonic anhydrase inhibitors (CAIs) like acetazolamide (B1664987) and methazolamide. The inhibitory mechanism of these compounds is well understood and involves the coordination of a sulfonamide group to the zinc ion located in the enzyme's active site. This binding event displaces a water molecule or hydroxide (B78521) ion, thereby blocking the enzyme's catalytic function. Kinetic analyses have frequently characterized these thiadiazole derivatives as competitive inhibitors.

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Thiadiazole Derivatives

| Compound/Derivative | Target | Inhibitory Activity (IC₅₀) |

| Compound 7i (thiadiazole-thiazolidinone hybrid) | Carbonic Anhydrase | 0.402 µM |

| Acetazolamide (Standard) | Carbonic Anhydrase | 0.998 µM |

| Sulfonamide-based thiadiazole (STD 4f) | Carbonic Anhydrase | Low IC₅₀ reported |

This table is based on data from references.

Elucidation of Other Molecular Mechanisms, such as Anti-Tubulin Polymerization and FAK Inhibition

Specific investigations into the effects of 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- on tubulin polymerization or Focal Adhesion Kinase (FAK) have not been identified. However, the 1,3,4-thiadiazole core has been utilized in the design of molecules targeting these pathways, primarily in the context of anticancer research.

Certain thiadiazole derivatives have been found to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. FAK, a kinase involved in cell adhesion and survival, is another target for which thiadiazole-based inhibitors have been developed. These compounds typically function by competing with ATP for binding to the FAK kinase domain, thereby inhibiting its activity and downstream signaling pathways.

Table 3: FAK Inhibitory Activity of a Representative 1,3,4-Thiadiazole Derivative

| Compound/Derivative | Target | Activity (EC₅₀) |

| Compound 2p (1,3,4-thiadiazole derivative) | FAK | 10.79 µM |

This table is based on data from reference.

Future Research Directions and Unexplored Avenues for 1,3,4 Thiadiazol 2 Amine, 5,5 Dithiobis

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has traditionally relied on methods that often involve harsh reagents and solvents. nih.govmdpi.com Future research should prioritize the development of sustainable and green chemistry approaches for the synthesis of 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-. This includes the exploration of one-pot syntheses, the use of environmentally benign solvents, and the development of catalytic systems that minimize waste and energy consumption.

Recent advancements in the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives have highlighted the use of polyphosphate ester (PPE) as a cyclodehydrating agent, which offers a milder and more efficient alternative to traditional reagents like phosphorus oxychloride. nih.govencyclopedia.pub The application of such methods to the synthesis of the target dithiobis compound could provide a more sustainable route. Furthermore, microwave-assisted and ultrasound-promoted syntheses have shown promise in accelerating reaction times and improving yields for various heterocyclic compounds and could be adapted for the synthesis of this specific dimer.

A potential green synthetic strategy could involve the oxidative dimerization of 5-mercapto-2-amino-1,3,4-thiadiazole. This approach would be atom-economical and could potentially be carried out using green oxidants such as hydrogen peroxide or even aerobic oxidation catalyzed by transition metal complexes. The development of such a process would be a significant step forward in the sustainable production of this compound.

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Traditional Method | Green Chemistry Alternative |

|---|---|---|

| Starting Materials | Thiosemicarbazide (B42300), dithioglycolic acid, dehydrating agents | 5-mercapto-2-amino-1,3,4-thiadiazole |

| Reagents | Phosphorus oxychloride, strong acids | Polyphosphate ester, mild oxidizing agents (e.g., H₂O₂, air) |

| Solvents | Toluene, xylene | Water, ethanol (B145695), ionic liquids |

| Conditions | High temperatures, long reaction times | Microwave irradiation, sonication, room temperature |

| Byproducts | Acidic waste, toxic fumes | Water, benign byproducts |

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The synthesis of dimeric compounds like 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- can often be complex, with the potential for multiple side products and intermediates. The application of advanced spectroscopic techniques for in-situ reaction monitoring would provide invaluable insights into the reaction kinetics and mechanism, allowing for precise control over the reaction conditions to maximize yield and purity.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to track the consumption of reactants and the formation of products and intermediates in real-time. This would enable the optimization of reaction parameters such as temperature, pressure, and catalyst loading. Furthermore, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed structural information about the species present in the reaction mixture at any given time. The oxidative dimerization of thioamides to form 1,2,4-thiadiazoles has been successfully monitored using such techniques, providing a precedent for its application in the synthesis of the target compound. rsc.org

Integration of Machine Learning and Artificial Intelligence in Predictive Design

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research, capable of accelerating the discovery and design of new molecules with desired properties. youtube.comyoutube.com For 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-, ML models could be developed to predict various properties, including its reactivity, solubility, and potential biological activity.

By training ML models on datasets of known thiadiazole derivatives, it would be possible to predict the properties of the target compound and its derivatives with a high degree of accuracy. nih.gov This would allow for the in-silico screening of a large number of virtual compounds, identifying those with the most promising characteristics for further experimental investigation. For instance, ML could be used to predict the binding affinity of the compound to specific biological targets or to design derivatives with optimized electronic properties for applications in materials science. The use of graph-based representations of molecules in ML models has shown particular promise for predicting the properties of transition metal complexes and could be readily applied to heterocyclic compounds. youtube.com

Table 2: Potential Applications of Machine Learning

| Application Area | Predicted Property | Potential Impact |

|---|---|---|

| Synthesis | Reaction yield, optimal conditions | Reduced experimental effort, improved efficiency |

| Materials Science | Electronic properties, band gap | Design of novel organic semiconductors |

| Pharmacology | Binding affinity, ADMET properties | Accelerated drug discovery |

Deeper Elucidation of Complex Molecular Interaction Mechanisms

The presence of multiple functional groups in 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-, including the two amino groups, the two thiadiazole rings, and the disulfide bridge, suggests a rich and complex landscape of potential molecular interactions. A deeper understanding of these interactions is crucial for harnessing the full potential of this molecule in various applications.

Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be employed to study the non-covalent interactions of the molecule, including hydrogen bonding, π-π stacking, and sulfur-sulfur interactions. nih.gov These studies could reveal how the molecule interacts with itself and with other molecules, providing insights into its self-assembly behavior and its binding to biological targets. Experimental techniques such as X-ray crystallography and multi-dimensional NMR spectroscopy would be invaluable for validating the computational models and providing a detailed picture of the molecule's three-dimensional structure and intermolecular interactions. Studies on the aromatic interactions of other heterocycles have shown that such interactions can be significantly influenced by the solvent environment, a factor that should be carefully considered in future investigations of this compound. nih.govresearchgate.netrsc.org

Exploration of Novel Supramolecular Assemblies and Nanomaterial Applications

The ability of 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- to participate in a variety of non-covalent interactions makes it an excellent candidate for the construction of novel supramolecular assemblies. The disulfide bond can also be cleaved and reformed, offering a dynamic covalent chemistry approach to self-assembly.

The formation of coordination polymers with metal ions is a particularly promising avenue for future research. The nitrogen and sulfur atoms of the thiadiazole rings can act as coordination sites for a variety of metals, leading to the formation of one-, two-, or three-dimensional networks with interesting electronic and magnetic properties. The related compound 1,3,4-thiadiazole-2,5-dithiol (B7761095) has been shown to form coordination polymers with various metals. sigmaaldrich.com

Furthermore, the compound could be used to functionalize the surface of nanoparticles, such as gold or silver, through the formation of strong sulfur-metal bonds. This could lead to the development of novel nanomaterials with applications in catalysis, sensing, and drug delivery. The binding of related dimercapto-thiadiazole derivatives to gold and silver nanoparticles has been studied, providing a basis for similar investigations with the target compound.

The exploration of these future research directions will undoubtedly unlock the full potential of 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-, paving the way for its application in a wide range of scientific and technological fields.

常见问题

Q. What are the common synthetic routes for 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives can be prepared by reacting 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides under ultrasound irradiation, which enhances reaction efficiency by reducing time and improving yields . Cyclization reactions using thiosemicarbazide and carbon disulfide in acidic or basic media (e.g., H₂SO₄, NaOH) are also standard methods for generating the thiadiazole core .

Q. What spectroscopic techniques are used to characterize 1,3,4-Thiadiazol-2-amine derivatives?

Key techniques include:

- UV-Vis Spectroscopy : To study solvent-dependent electronic transitions and π→π* interactions .

- FT-IR : For identifying functional groups like -NH₂ and C=S bonds.

- NMR (¹H/¹³C) : To confirm molecular structure and substituent positions.

- X-ray Crystallography : For precise determination of crystal packing and bond geometries, as demonstrated in studies comparing experimental and DFT-derived structures .

Q. How can researchers design experiments to optimize synthesis parameters?

Basic experimental design employs one-variable-at-a-time (OVAT) approaches. For example, varying reaction temperature, solvent polarity, or catalyst concentration while monitoring yield via HPLC or TLC. Orthogonal design methods can also screen multiple factors (e.g., reagent ratios, sonication time) to identify dominant variables .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) improve synthesis efficiency?

Advanced DoE methods like full factorial design or response surface methodology (RSM) systematically optimize reaction conditions. For instance, a 2³ factorial design can evaluate the effects of temperature, ultrasound power, and molar ratios on yield and purity. This reduces the number of trials while maximizing data robustness .

Q. Example Table: Factors and Levels for Ultrasound-Assisted Synthesis

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature (°C) | 30 | 50 | 70 |

| Ultrasound Power (W) | 100 | 200 | 300 |

| Reaction Time (h) | 2 | 4 | 6 |

Q. How can computational methods resolve contradictions between experimental and theoretical data?

Discrepancies in bond lengths or electronic properties (e.g., HOMO-LUMO gaps) often arise due to solvent effects or crystal packing forces. Density Functional Theory (DFT) simulations, calibrated with solvent models (e.g., PCM), can reconcile these differences. For example, DFT-calculated UV spectra of 1,3,4-Thiadiazol-2-amine derivatives align with experimental data when solvent polarity is accounted for .

Q. What strategies address low reproducibility in thiadiazole derivative synthesis?

- Purification Protocols : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure products.

- In Situ Monitoring : Employ real-time IR or Raman spectroscopy to track reaction progress.

- Batch-to-Batch Consistency : Standardize starting material quality (e.g., thiosemicarbazide purity) and reaction vessel geometry for ultrasound-assisted reactions .

Q. How are thiadiazole derivatives applied in interdisciplinary research?

- Drug Discovery : Derivatives exhibit antimicrobial and anticancer activity. For example, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives are synthesized for targeting kinase enzymes .

- Materials Science : The compound’s sulfur-rich structure makes it a candidate for conductive polymers or metal-organic frameworks (MOFs).

Q. Example Table: Biological Activities of Selected Derivatives

| Derivative | Biological Activity | Reference |

|---|---|---|

| 5-(4-Chlorophenyl)-2-amino-thiadiazole | Antibacterial (E. coli) | |

| 5-(Benzylthio)-1,3,4-thiadiazol-2-amine | Antifungal (C. albicans) |

Methodological Challenges and Solutions

Q. How to analyze competing reaction pathways in thiadiazole synthesis?

- Kinetic Studies : Use stopped-flow spectroscopy to measure intermediate formation rates.

- Isotopic Labeling : Track sulfur or nitrogen atoms via ³⁴S or ¹⁵N NMR to elucidate mechanistic steps.

- Computational Modeling : Simulate transition states using Gaussian or ORCA software to identify energetically favorable pathways .

Q. What advanced data analysis techniques are used for spectroscopic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。